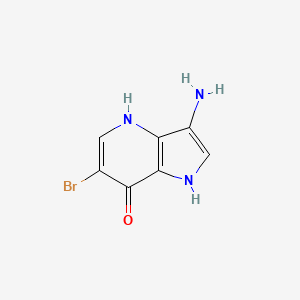

3-Amino-6-bromo-7-hydroxy-4-azaindole

Description

BenchChem offers high-quality 3-Amino-6-bromo-7-hydroxy-4-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromo-7-hydroxy-4-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-6-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c8-3-1-10-5-4(9)2-11-6(5)7(3)12/h1-2,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXSLDQHPRGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)C(=CN2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Tautomerism, a Crucial Subtlety in Molecular Design

An In-Depth Technical Guide to the Tautomeric Equilibrium of 7-Hydroxy-4-Azaindole Systems

In the landscape of medicinal chemistry and drug development, the 7-azaindole scaffold has emerged as a "privileged" structure, renowned for its ability to form key hydrogen bond interactions with protein kinase hinges[1]. This has led to its incorporation into numerous therapeutic agents, including kinase inhibitors for oncology[1][2]. However, the functionalization of this scaffold, particularly with a hydroxyl group at the 7-position to create 7-hydroxy-4-azaindole, introduces a layer of chemical complexity that is critical for researchers to understand: tautomerism.

Tautomers are structural isomers of a chemical compound that readily interconvert. This process commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For 7-hydroxy-4-azaindole, this manifests as an equilibrium between a "hydroxy" (enol-like) form and an "oxo" (keto-like) form. The seemingly subtle shift of a single proton dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and shape. Consequently, one tautomer may bind to a biological target with high affinity while the other is inactive. Understanding, predicting, and controlling this tautomeric equilibrium is therefore not an academic exercise, but a fundamental requirement for effective drug design and molecular engineering.

This guide provides a comprehensive technical overview of the tautomeric equilibrium in 7-hydroxy-4-azaindole systems. We will explore the underlying principles governing the equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for researchers in drug discovery and materials science. While direct literature on the 7-hydroxy-4-azaindole system is nascent, the principles outlined herein are grounded in extensive studies of analogous systems like 7-azaindole and 7-hydroxyquinoline[3][4][5].

The Duality of Form: Potential Tautomers of 7-Hydroxy-4-Azaindole

The core of the issue lies in the two primary tautomeric forms this system can adopt. The equilibrium is a dynamic interchange between the 7-hydroxy form (the aromatic phenol analog) and the 7-oxo form (the pyridone-like structure).

Caption: Tautomeric equilibrium in the 7-hydroxy-4-azaindole core.

The position of this equilibrium, defined by the tautomeric equilibrium constant (KT), is not fixed. It is highly sensitive to a range of environmental factors, which can be leveraged by the medicinal chemist to favor a desired form.

The Thermodynamic Landscape: Factors Governing the Equilibrium

The relative stability of the tautomers is dictated by a delicate interplay of intramolecular and intermolecular forces. The key levers at a researcher's disposal are the solvent, pH, and chemical substitution.

Solvent Effects: The Power of the Dielectric and Hydrogen Bonding

The solvent is arguably the most powerful tool for influencing tautomeric preference. Its effects can be dissected into two components:

-

Bulk Polarity (Dielectric Constant): The oxo tautomer is typically more polar than the hydroxy form. As such, polar solvents will preferentially stabilize the oxo tautomer, shifting the equilibrium in its favor[5]. This is a general principle observed in many keto-enol systems.

-

Specific Solvation (Hydrogen Bonding): Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl group of the oxo form and the N-H group, providing significant stabilization. Aprotic solvents (e.g., hexane, chloroform, acetonitrile) lack this dual capability and will have a different influence. Chloroform, for instance, can act as a proton donor, potentially stabilizing the C=O group of the keto tautomer[5]. The photophysics of the parent 7-azaindole molecule are famously sensitive to solvent interactions, with alcohols capable of mediating a double-proton transfer to form the tautomer in the excited state, a process frustrated by water's solvation structure[3][6][7]. These ground-state interactions are just as critical for the 7-hydroxy derivative.

pH and Ionization State

The presence of two basic nitrogen atoms (the pyrrole N1 and the pyridine N4) and an acidic hydroxyl group means that the tautomeric equilibrium is intimately linked to the compound's ionization state. Changes in pH can dramatically shift the equilibrium by favoring the tautomer that is less acidic or more basic, depending on the conditions[8]. For example, in a basic medium, deprotonation of the hydroxyl group creates a phenoxide-like anion, which effectively locks the system out of the keto-enol tautomerism. Conversely, in acidic conditions, protonation will occur at one of the nitrogen atoms, and the preferred site of protonation may differ between the two tautomers, thus influencing their relative stabilities.

Substituent Effects: Fine-Tuning through Electronics

The electronic nature of other substituents on the azaindole ring can fine-tune the equilibrium. Electron-withdrawing groups (EWGs) can stabilize the more electron-rich oxo form, while electron-donating groups (EDGs) may favor the aromatic hydroxy form. This provides a clear path for chemical modification to rationally control tautomeric preference.

Caption: Key factors influencing the tautomeric equilibrium position.

Experimental Characterization: A Multi-Pronged Approach

Caption: Experimental workflow for characterizing tautomeric systems.

Protocol 1: UV-Visible Absorption Spectroscopy

Causality: The two tautomers have different chromophores. The aromatic 7-hydroxy form is expected to have absorption characteristics similar to other phenols, while the 7-oxo form, with its extended conjugated system, will likely absorb at a different, often longer, wavelength. By monitoring the absorption spectrum in different solvents, one can observe shifts in the equilibrium. The presence of an "isosbestic point"—a wavelength where the molar absorptivity of both tautomers is equal—is strong evidence for a two-species equilibrium.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the 7-hydroxy-4-azaindole derivative in a non-volatile solvent like DMSO.

-

Solvent Series: Prepare a series of solvents with varying polarity and hydrogen bonding capability (e.g., Hexane, Toluene, Chloroform, Acetonitrile, Methanol, Water).

-

Sample Preparation: For each solvent, prepare a dilute solution (e.g., 10-50 µM) by adding a small aliquot of the stock solution. Ensure the final concentration of DMSO is negligible (<0.1%).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample from approximately 200 nm to 500 nm using a dual-beam spectrophotometer, using the respective pure solvent as a blank.

-

Data Analysis: Overlay the spectra. Observe the changes in the position (λmax) and intensity of absorption bands as a function of solvent polarity. Search for isosbestic points, which indicate a clean interconversion between two species.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides direct structural information. The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment. The aromatic protons of the 7-hydroxy tautomer will have distinct chemical shifts compared to the protons on the non-aromatic pyridone ring of the 7-oxo tautomer. The presence of two distinct sets of signals, or a single set of signals with chemical shifts that are a weighted average of the two forms, indicates the state of the equilibrium.

Methodology:

-

Solvent Selection: Choose a range of deuterated solvents that mirror the solvent series used in UV-Vis (e.g., CDCl3, Acetonitrile-d3, DMSO-d6, Methanol-d4).

-

Sample Preparation: Prepare NMR samples with a concentration of ~5-10 mg/mL in the selected deuterated solvents.

-

1H NMR Acquisition: Acquire a standard 1H NMR spectrum for each sample. Pay close attention to the aromatic region (6-9 ppm) and the chemical shift of the N1-H proton, which can be broad and solvent-dependent.

-

13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. The chemical shift of the C7 carbon is a key indicator: it will be in the typical aromatic range (~150-160 ppm) for the hydroxy form but will shift significantly downfield to a carbonyl-like chemical shift (>170 ppm) for the oxo form.

-

Data Analysis:

-

Slow Exchange: If two distinct sets of peaks are observed, the equilibrium is slow on the NMR timescale. The ratio of the tautomers can be determined by integrating the corresponding peaks.

-

Fast Exchange: If only one set of peaks is observed, the equilibrium is fast. The observed chemical shifts will be a population-weighted average. By comparing the shifts in different solvents, one can infer the direction in which the equilibrium is shifting.

-

Computational Modeling: A Predictive and Corroborative Tool

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict the relative thermodynamic stabilities of the tautomers in the gas phase and in solution[9]. These calculations provide a theoretical framework to interpret experimental results and can guide chemical synthesis by predicting the effects of substituents.

Methodology:

-

Structure Optimization: Build the 3D structures of both the 7-hydroxy and 7-oxo tautomers. Perform a geometry optimization for each using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G**).

-

Energy Calculation: Calculate the single-point electronic energy and the Gibbs free energy for each optimized structure. The difference in Gibbs free energy (ΔG) will indicate the more stable tautomer in the gas phase.

-

Solvent Modeling: To simulate solvent effects, repeat the energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model[10][11]. Perform these calculations for different solvents to predict how the equilibrium will shift.

-

Spectra Prediction: The optimized structures can be used to predict NMR chemical shifts and UV-Vis absorption wavelengths (using Time-Dependent DFT, or TD-DFT). These predicted values can be directly compared with experimental data to confirm the assignment of each species.

Data Summary: Interpreting the Evidence

The power of this approach lies in correlating the data from all three methods. A summary table should be constructed to consolidate the findings.

| Parameter | 7-Hydroxy Tautomer (Predicted) | 7-Oxo Tautomer (Predicted) | Experimental Observation |

| UV-Vis λmax | Shorter wavelength (e.g., 280-320 nm) | Longer wavelength (e.g., 340-400 nm) | Record observed λmax in different solvents |

| 13C Shift (C7) | ~155 ppm | >170 ppm | Record observed chemical shift |

| 1H Shift (H6) | Aromatic (~7.0-7.5 ppm) | Olefinic (~6.0-6.5 ppm) | Record observed chemical shift |

| Calculated ΔG | Value from DFT | Value from DFT | N/A |

Implications in Drug Discovery and Beyond

The tautomeric state of a 7-hydroxy-4-azaindole derivative is not a minor detail; it is a critical determinant of its function.

-

Pharmacodynamics: The two tautomers present different hydrogen bond donor/acceptor patterns to a protein's active site. The hydroxy form has a donor (OH) and an acceptor (N4), while the oxo form has a donor (N1-H) and an acceptor (C=O). Only the tautomer with the correct pattern will bind effectively, making tautomeric control essential for potency.

-

Pharmacokinetics: Tautomerism affects key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile[12]. The more polar oxo tautomer may have higher aqueous solubility but lower membrane permeability compared to the less polar hydroxy form.

-

Fluorescent Probes: The parent 7-azaindole is a well-known fluorescent probe whose emission is highly sensitive to its environment[3]. The 7-hydroxy derivative likely shares this property, and its tautomeric equilibrium could be exploited to create ratiometric fluorescent sensors that respond to changes in solvent polarity or pH.

By applying the integrated experimental and computational workflow described in this guide, researchers can demystify the tautomeric behavior of 7-hydroxy-4-azaindole systems, enabling the rational design of more effective therapeutics and novel molecular tools.

References

- Chou, P.-T., Chen, Y.-C., Yu, W.-S., & Wei, C.-Y. (2002). Solvent Effects in the Excited-State Tautomerization of 7-Azaindole: A Theoretical Study. The Journal of Physical Chemistry B, 106(45), 11696-11703.

-

Chou, P.-T., Chen, Y.-C., Yu, W.-S., & Wei, C.-Y. (2002). Solvent Effects in the Excited-State Tautomerization of 7-Azaindole: A Theoretical Study. ACS Publications. [Link]

-

Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 1-18. [Link]

-

Yamazaki, S., & Taketsugu, T. (2013). Excited-State Tautomerization of 7-Azaindole in Nonpolar Solution: A Theoretical Study Based on Liquid-Phase Potential Surfaces of Mean Force. The Journal of Physical Chemistry B, 117(32), 9467-9477. [Link]

-

Gai, F., & Petrich, J. W. (1993). Solvation of 7-Azaindole in Alcohols and Water: Evidence for Concerted, Excited-State, Double-Proton Transfer in. Journal of the American Chemical Society, 115(22), 10162-10168. [Link]

-

Fuke, K., Yoshiuchi, H., & Kaya, K. (1984). Electronic spectra and tautomerism of hydrogen-bonded complexes of 7-azaindole in a supersonic jet. The Journal of Physical Chemistry, 88(24), 5840-5844. [Link]

-

Folmer, D. E., Wisniewski, E. S., & Castleman, A. W. (1999). Femtosecond cluster studies of the solvated 7-azaindole excited state double-proton transfer. Proceedings of the National Academy of Sciences, 96(22), 12980-12985. [Link]

-

Chen, Y., Rich, R. L., Gai, F., & Petrich, J. W. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]

-

Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Iowa State University Digital Repository. [Link]

-

Douhal, A., et al. (2002). Structures and atomic numbering of the two 7-azaindole tautomers and their n = 1, 2 water clusters. ResearchGate. [Link]

-

Stoyanov, S., et al. (2022). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 18, 1362-1374. [Link]

-

Various Authors. (2020). Azaindole Therapeutic Agents. PMC - NIH. [Link]

-

Cash, M. T., Schreiner, P. R., & Phillips, R. S. (2005). Excited State Tautomerization of Azaindole. Organic & Biomolecular Chemistry, 3(20), 3701-3706. [Link]

-

Various Authors. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

-

Various Authors. (2017). Azaindole synthesis. Organic Chemistry Portal. [Link]

-

Chapman, C. F., & Maroncelli, M. (1992). Excited-state tautomerization of 7-azaindole in water. The Journal of Physical Chemistry, 96(21), 8430-8441. [Link]

-

Subota, A., et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. [Link]

-

Various Authors. (2024). Impact of pH on Tautomerization in Alkaloids. Patsnap Eureka. [Link]

-

Stoyanov, S., et al. (2022). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC. [Link]

-

Abboud, J.-L. M., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

-

Singh, V., et al. (2023). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

Kasha, M., et al. (2000). Photophysics of 7-Azaindole, Its Doubly-H-Bonded Base-Pair, and Corresponding Proton-Transfer-Tautomer Dimeric Species, via Defining Experimental and Theoretical Results. ResearchGate. [Link]

-

Various Authors. (2024). Computational Study of (E)-4-hydroxy-3-(phenylamino)pent-3-en-2-one as A Novel Organic Corrosion Inhibitors. OBAT. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

-

Various Authors. (2021). Effect on tautomer with changes in pH. At pH of 9, the expected... ResearchGate. [Link]

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 5. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. DSpace [dr.lib.iastate.edu]

- 8. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]

- 9. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Excited state tautomerization of azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

CAS number and identifiers for 3-Amino-6-bromo-7-hydroxy-4-azaindole

This guide provides an in-depth technical analysis of 3-Amino-6-bromo-7-hydroxy-4-azaindole (CAS 1260381-63-2), a privileged scaffold in medicinal chemistry utilized primarily for kinase inhibitor development.

Advanced Scaffold for Kinase Inhibitor Discovery

Part 1: Chemical Identity & Informatics

This compound represents a highly functionalized 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core. Its specific substitution pattern—combining a halogen handle (6-Br), a hydrogen-bond donor/acceptor motif (7-OH), and an amine handle (3-NH2)—makes it a versatile building block for Fragment-Based Drug Discovery (FBDD).

| Identifier | Value |

| CAS Number | 1260381-63-2 |

| IUPAC Name | 3-amino-6-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one |

| Common Name | 3-Amino-6-bromo-7-hydroxy-4-azaindole |

| Molecular Formula | C₇H₆BrN₃O |

| Molecular Weight | 228.05 g/mol |

| SMILES (Aromatic) | Nc1c[nH]c2c1c(O)c(Br)cn2 |

| SMILES (Keto) | Nc1c[nH]c2c1c(=O)c(Br)c[nH]2 |

| InChIKey | HVDXSLDQHPRGCG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| pKa (Calc) | ~8.5 (OH/NH), ~4.0 (Pyridine N) |

Part 2: Structural Analysis & Tautomerism

Expert Insight: The nomenclature "7-hydroxy-4-azaindole" is chemically ambiguous. In solution and the solid state, this compound predominantly exists as the pyridone tautomer (1,4-dihydro-7-one). This distinction is critical for modeling binding interactions, as the "hydroxy" proton is actually located on the ring nitrogen (N4), changing the hydrogen bond donor/acceptor profile.

Tautomeric Equilibrium

-

Hydroxy Form (Minor): Aromatic pyridine ring; O-H is the donor.

-

Pyridone Form (Major): Non-aromatic amide-like linkage; N-H is the donor, C=O is the acceptor.

Implication for Drug Design: When docking this scaffold into a kinase hinge region, the pyridone form provides a complementary D-A-D (Donor-Acceptor-Donor) motif that mimics the adenine ring of ATP more effectively than the hydroxy form.

Part 3: Synthesis & Production Protocol

Core Directive: Since 3-amino-azaindoles are oxidation-sensitive, they are often generated in situ or stored as stable salts (e.g., HCl). The following protocol outlines the industrial standard route via C3-Nitration followed by Reduction , starting from the stable 6-bromo-7-hydroxy-4-azaindole precursor.

Reaction Workflow Diagram

Figure 1: Synthetic pathway for CAS 1260381-63-2 via electrophilic aromatic substitution.

Detailed Methodology

Step 1: Nitration at C3

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Procedure: Dissolve 6-bromo-7-hydroxy-4-azaindole in concentrated

at -10°C. Add fuming -

Mechanism: The electron-rich pyrrole ring directs the electrophile (

) to the C3 position. The electron-withdrawing bromine at C6 and the pyridone nature deactivate the pyridine ring, ensuring regioselectivity. -

Workup: Pour onto crushed ice. The nitro-intermediate precipitates as a yellow solid. Filter and wash with water.

Step 2: Reduction to Amine

-

Reagents: Tin(II) Chloride (

) in concentrated HCl, or catalytic hydrogenation ( -

Note: Catalytic hydrogenation may risk de-bromination (hydrodehalogenation). Tin(II) chloride is preferred for preserving the C-Br bond.

-

Procedure: Suspend the nitro compound in ethanol/HCl. Add

(5 equiv) and reflux for 2 hours. -

Isolation: Neutralize carefully with

(keep cold to avoid polymerization). Extract with Ethyl Acetate.[1] -

Purification: Recrystallize immediately or convert to HCl salt for stability.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases.

Pharmacophore Mapping (Kinase Hinge Binding)

The 4-azaindole core mimics the purine ring of ATP. The 3-amino group allows for extension into the "sugar pocket" or "gatekeeper" region, while the 6-bromo group serves as a vector for Suzuki couplings to extend into the hydrophobic back pocket.

Figure 2: Pharmacophore interaction map of the 4-azaindole scaffold with a typical kinase ATP-binding pocket.

Key Design Vectors:

-

C6-Position (Bromine): Ideal for Suzuki-Miyaura coupling . Introducing aryl groups here allows the molecule to reach the "selectivity pocket" (e.g., targeting the DFG motif).

-

C3-Position (Amine): Can be acylated or alkylated to interact with solvent-exposed residues, improving solubility and ADME properties.

Part 5: Handling & Stability

-

Oxidation Sensitivity: The 3-amino-4-azaindole system is electron-rich and prone to oxidative dimerization (forming azo-linkages or "azaindole dyes") upon exposure to air and light.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Formulation: For biological assays, dissolve in DMSO just prior to use. Avoid freeze-thaw cycles of the stock solution.

References

-

PubChem Compound Summary. (2025). 3-Amino-6-bromo-7-hydroxy-4-azaindole (CID 74891981).[2][3] National Library of Medicine. [Link]

-

Namiki Shoji Co., Ltd. (2019). Building Blocks Catalog: SL-06238.[Link]

-

Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.[4][5] Pharmaceuticals, 9(4),[3] 66. [Link]

-

Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles. Chemical Society Reviews. [Link]

Sources

- 1. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Applications & Drug Design

Designing ATP-Competitive Kinase Inhibitors Using 4-Azaindole Cores: An Application Guide

Introduction: The Strategic Advantage of the 4-Azaindole Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as a pivotal class of drug targets, particularly in oncology and inflammatory diseases.[1][2] Their primary function involves catalyzing the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate protein, a process that is frequently dysregulated in disease states. Consequently, the development of small molecule inhibitors that compete with ATP for binding to the kinase active site has become a cornerstone of modern drug discovery.

Among the myriad of heterocyclic scaffolds employed in this endeavor, the 4-azaindole core has garnered significant attention as a "privileged" structure.[1][2] This bicyclic heteroaromatic system, a bioisostere of the endogenous purine core of ATP, offers several distinct advantages over traditional indole scaffolds. The strategic placement of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities with the kinase hinge region, a critical interaction for potent inhibition.[2] Furthermore, the 4-azaindole moiety often imparts improved physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, which are crucial for favorable pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the design principles, synthetic strategies, and characterization protocols for developing novel ATP-competitive kinase inhibitors based on the 4-azaindole scaffold.

Rational Design and Structure-Activity Relationship (SAR) of 4-Azaindole Inhibitors

The design of potent and selective 4-azaindole-based kinase inhibitors is a multifaceted process guided by an iterative cycle of design, synthesis, and biological evaluation. Understanding the structure-activity relationship (SAR) is paramount to optimizing the inhibitor's properties.

Key Interaction Points and SAR Insights

X-ray crystallography studies of 4-azaindole inhibitors bound to various kinases have revealed a conserved binding mode.[4][5] The 4-azaindole core typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

-

N1-H of the Pyrrole Ring: This proton donor is crucial for forming a hydrogen bond with the backbone carbonyl of a hinge residue.

-

N4 of the Pyridine Ring: This nitrogen atom can act as a hydrogen bond acceptor, further anchoring the inhibitor in the ATP binding pocket.

Functionalization at different positions of the 4-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties:

-

C3-Position: Substitution at this position often projects into a hydrophobic pocket of the active site. Bulky aromatic or heteroaromatic groups can enhance potency and selectivity.

-

C5-Position: This position is frequently solvent-exposed, providing an opportunity to introduce solubilizing groups or vectors to target specific sub-pockets.

-

N1-Position: Alkylation or arylation at the pyrrole nitrogen can modulate the compound's physical properties and, in some cases, lead to interactions with additional residues in the active site.

A systematic exploration of these substitution patterns is essential for developing a robust SAR and identifying lead candidates with desirable drug-like properties.[3]

Synthetic Strategies for 4-Azaindole Scaffolds

Several synthetic routes have been developed for the construction and functionalization of the 4-azaindole core. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis: The Fischer Indole Synthesis

A classic and versatile method for constructing the 4-azaindole nucleus is the Fischer indole synthesis.[6] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the 4-azaindole ring system. The presence of an electron-donating group on the pyridine ring of the hydrazine is often beneficial for the reaction's efficiency.[6]

Functionalization Strategies

Once the 4-azaindole core is synthesized, further functionalization can be achieved through various modern synthetic methodologies:

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Heck reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl groups at various positions of the 4-azaindole ring, particularly at halogenated precursors.[8][9]

-

C-H Functionalization: Direct C-H activation and functionalization have emerged as an efficient and atom-economical approach to introduce substituents without the need for pre-functionalized starting materials.[10]

The following diagram illustrates a general workflow for the synthesis and functionalization of 4-azaindole derivatives.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azaindole synthesis [organic-chemistry.org]

- 10. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Molecular Dialogues: A Guide to the Hydrogen Bonding Interactions of 7-Hydroxy-4-Azaindole in Protein Active Sites

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular recognition that underpins drug efficacy, the hydrogen bond stands as a pivotal choreographer, dictating the specificity and affinity of a ligand for its protein target. Among the vast armamentarium of molecular scaffolds employed in modern drug discovery, the 7-azaindole core has emerged as a privileged structure, particularly in the realm of kinase inhibitors.[1][2] The strategic introduction of a hydroxyl group to this scaffold, creating 7-hydroxy-4-azaindole, bestows upon it a nuanced hydrogen bonding capability, transforming it into a highly versatile and potent pharmacophore. This application note serves as an in-depth technical guide to understanding and characterizing the hydrogen bonding interactions of 7-hydroxy-4-azaindole within protein active sites.

The Strategic Advantage of the Hydroxyl Group: A Dual-Faced Donor and Acceptor

The 7-azaindole moiety itself is a potent hydrogen bonding motif, with the pyrrolic N-H serving as a hydrogen bond donor and the pyridinic N7 atom acting as an acceptor.[3] This bidentate interaction is a cornerstone of its success in mimicking the adenine hinge-binding motif of ATP in kinases.[2][4] The addition of a hydroxyl group introduces a new dimension to this interaction profile.

The hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom).[5][6] This duality allows 7-hydroxy-4-azaindole to engage in a more extensive and intricate network of hydrogen bonds within a protein's active site, often leading to enhanced binding affinity and selectivity.[5][7]

A crystallographic study of 5-hydroxy-7-azaindole revealed its capacity to form a three-dimensional network stabilized by both N-H···O and O-H···N interactions.[5][7] This inherent ability to form diverse and strong hydrogen bonds is a key attribute that medicinal chemists seek to exploit in rational drug design.

Visualizing the Interaction: Hydrogen Bonding Potential of 7-Hydroxy-4-Azaindole

To conceptualize the hydrogen bonding capabilities of 7-hydroxy-4-azaindole, consider the following representation of its potential interactions with amino acid residues in a protein active site.

Caption: Potential hydrogen bonding interactions of 7-hydroxy-4-azaindole.

Protocols for Characterizing Hydrogen Bonding Interactions

A multi-faceted approach combining structural biology, biophysical techniques, and computational modeling is essential for a comprehensive understanding of the hydrogen bonding interactions of 7-hydroxy-4-azaindole.

Protocol 1: X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography provides unparalleled atomic-level detail of the protein-ligand complex, directly visualizing hydrogen bonds.[8][9]

Workflow for Protein-Ligand Co-crystallization:

Caption: Workflow for X-ray crystallography of a protein-ligand complex.

Step-by-Step Co-crystallization Protocol:

-

Protein and Ligand Preparation:

-

Complex Formation:

-

Mix the purified protein with a 5-10 fold molar excess of 7-hydroxy-4-azaindole.[12]

-

Incubate the mixture on ice for at least 1 hour to facilitate complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[8]

-

Screen a wide range of commercially available or in-house crystallization screens.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data, preferably at a synchrotron source.

-

Process the data and solve the structure by molecular replacement using a known structure of the apo-protein.

-

Refine the model and build the 7-hydroxy-4-azaindole ligand into the electron density map.

-

Analyze the final structure to identify and measure hydrogen bond distances and angles between the ligand and protein residues.

-

Protocol 2: NMR Spectroscopy for Solution-State Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding interface and affinity.[13][14]

NMR Titration Protocol:

-

Sample Preparation:

-

Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer.

-

Prepare a concentrated stock solution of 7-hydroxy-4-azaindole in the same buffer (or with a minimal amount of co-solvent like d6-DMSO).

-

-

Data Acquisition:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Perform a titration by adding increasing molar equivalents of the 7-hydroxy-4-azaindole stock solution to the protein sample.[1]

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra and monitor chemical shift perturbations (CSPs) of the protein's backbone amide signals.

-

Residues exhibiting significant CSPs are likely at or near the binding site.

-

The magnitude of the CSPs can be plotted against the ligand concentration to determine the dissociation constant (Kd), providing a measure of binding affinity.[15]

-

Table 1: Interpreting NMR Titration Data

| Exchange Regime | Observation in HSQC Spectra | Information Gained |

| Fast Exchange | Single peak shifts progressively with increasing ligand concentration. | Binding affinity (Kd), identification of binding site residues. |

| Slow Exchange | Two distinct peaks (free and bound) are observed, with the bound peak increasing in intensity and the free peak decreasing. | Stoichiometry of binding, identification of binding site residues. |

| Intermediate Exchange | Significant line broadening of peaks. | Qualitative evidence of binding, estimation of exchange rates. |

Protocol 3: Computational Modeling for Predictive Insights

Molecular docking and molecular dynamics (MD) simulations can predict the binding mode of 7-hydroxy-4-azaindole and provide insights into the energetics of hydrogen bonding.[16][17]

Molecular Docking Protocol:

-

Preparation of Protein and Ligand Structures:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules.

-

Generate a low-energy 3D conformation of 7-hydroxy-4-azaindole.

-

-

Docking Simulation:

-

Define the binding site on the protein based on experimental data or known active sites.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of 7-hydroxy-4-azaindole within the defined binding site.

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the top-ranked poses to identify potential hydrogen bonding interactions between the ligand and the protein. Pay close attention to the interactions involving the N1-H, N4, and the 7-hydroxyl group.

-

Case Study: Hydrogen Bonding of a Hydroxylated 7-Azaindole in a Kinase Active Site

An illustrative example can be found in the crystal structure of a kinase in complex with a 7-azaindole derivative containing a hydroxyl group (PDB ID: 5HO7).[7] Analysis of this structure reveals the critical role of the hydroxyl group in anchoring the inhibitor within the active site. The hydroxyl group can participate in a hydrogen bond with a backbone carbonyl of a key residue in the hinge region, supplementing the canonical hydrogen bonds formed by the azaindole core. This additional interaction can significantly contribute to the overall binding affinity and selectivity of the inhibitor.

Conclusion

The incorporation of a hydroxyl group onto the 7-azaindole scaffold provides a powerful strategy for enhancing protein-ligand interactions through the formation of additional and specific hydrogen bonds. A comprehensive approach utilizing X-ray crystallography, NMR spectroscopy, and computational modeling is crucial for elucidating the precise nature of these interactions. The protocols and insights provided in this application note offer a robust framework for researchers in drug discovery to effectively characterize and leverage the unique hydrogen bonding capabilities of 7-hydroxy-4-azaindole in the design of novel and potent therapeutics.

References

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

-

Michalska, D., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(1), 123. [Link]

-

Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

-

Pellecchia, M., et al. (2008). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Nature Reviews Drug Discovery, 7(9), 738–748. [Link]

-

Wucherer-Plietker, M., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. RCSB PDB. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

-

Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

-

Reddy, T. S., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]

-

Sugase, K., et al. (2016). Quantitative analysis of protein-ligand interactions by NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 32–44. [Link]

-

Singh, V., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

-

Pellecchia, M., et al. (2008). NMR Studies of Protein-Ligand Interactions. Springer Nature Experiments. [Link]

-

Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

Pawar, S. S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]

-

Fakhraee, S. (2016). Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. Journal of Molecular Graphics and Modelling, 70, 45–53. [Link]

-

Wlodawer, A., et al. (2023). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio, 13(10), 1667–1680. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

-

Michalska, D., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate. [Link]

-

Peak Proteins. (2018). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules, 26(16), 4930. [Link]

-

Tamanna, N., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(2), M1857. [Link]

-

Petrich, J. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 101(17), 3253–3263. [Link]

-

Procter, D. J., et al. (2023). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

-

Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72–79. [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... Retrieved from [Link]

-

Wlodawer, A., et al. (2023). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. ResearchGate. [Link]

-

Taylor, A. M. (2020). The underappreciated hydroxyl in drug discovery. Future Medicinal Chemistry, 12(12), 1083–1086. [Link]

-

Grygorenko, O. O., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]

-

ResearchGate. (n.d.). New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. Retrieved from [Link]

-

Catalan, J., et al. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Physical Chemistry A, 109(28), 6262–6272. [Link]

-

ResearchGate. (n.d.). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen bonding effect between active site and protein environment on catalysis performance in H2-producing [NiFe] hydrogenases. Retrieved from [Link]

-

Wobst, H. J., et al. (2016). Modifications of the 7-Hydroxyl Group of the Transthyretin Ligand Luteolin Provide Mechanistic Insights into Its Binding Properties and High Plasma Specificity. ACS Chemical Biology, 11(5), 1333–1340. [Link]

-

Blundell, T. L., & Patel, S. (2004). Protein X-ray Crystallography and Drug Discovery. Perspectives in Biology and Medicine, 47(2), 245–259. [Link]

-

Ebrahim, A., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1099684. [Link]

-

ResearchGate. (n.d.). Molecular recognition of two bioactive coumarin derivatives 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin by hen egg white lysozyme: Exploring the binding mechanism, thermodynamic parameters and structural changes using multispectroscopic and computational approaches. Retrieved from [Link]

-

Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(6), 469–481. [Link]

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. rcsb.org [rcsb.org]

- 3. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pfam is now hosted by InterPro [pfam.xfam.org]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. mdpi.com [mdpi.com]

- 9. Structural aspects of hydroxyproline-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. BPPRC [bpprc-db.org]

- 13. mdpi.com [mdpi.com]

- 14. rcsb.org [rcsb.org]

- 15. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal Structure and Function of PqqF Protein in the Pyrroloquinoline Quinone Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ocw.mit.edu [ocw.mit.edu]

Application Notes and Protocols for the Synthesis of Heterobicyclic Libraries Using 3-Amino-4-Azaindole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Amino-4-Azaindole in Medicinal Chemistry

Heterobicyclic scaffolds are foundational elements in the vast majority of natural products and approved drugs, underscoring their significance in medicinal chemistry.[1] The quest for novel therapeutic agents frequently involves the creation of diverse molecular libraries to explore new chemical space and identify potent, selective modulators of biological targets.[1] Among the myriad of building blocks available to synthetic chemists, 3-amino-4-azaindole (1H-pyrrolo[3,2-b]pyridin-3-amine) has emerged as a "privileged structure."[2][3] Its utility stems from several key features:

-

Bioisosterism: 4-azaindole is a bioisostere of indole and purine, allowing it to mimic these crucial biological recognition elements.[2][3] This mimicry can lead to enhanced binding affinity for targets such as protein kinases.[2][3]

-

Modulation of Physicochemical Properties: The introduction of a nitrogen atom into the indole ring system can favorably alter key drug-like properties, including solubility, lipophilicity (logP), and pKa, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3][4]

-

Versatile Synthetic Handle: The 3-amino group provides a reactive site for a wide array of chemical transformations, enabling the construction of diverse and complex heterobicyclic systems.

This guide provides a comprehensive overview of the synthesis of heterobicyclic libraries utilizing 3-amino-4-azaindole intermediates. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and troubleshooting.

General Considerations for Synthesis

The successful synthesis of heterobicyclic libraries from 3-amino-4-azaindole hinges on several critical factors that must be carefully controlled to ensure reproducibility and high yields.

-

Starting Material Quality: The purity of the 3-amino-4-azaindole starting material is paramount. Impurities can lead to unwanted side reactions and complicate purification of the final products. It is highly recommended to verify the purity of commercially available 3-amino-4-azaindole by NMR and LC-MS before use. If necessary, recrystallization or column chromatography should be performed.

-

Solvent Selection: The choice of solvent is crucial and can significantly impact reaction rates and outcomes. For many of the reactions described herein, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (DCM) are suitable.[5] It is essential to use anhydrous solvents, as the presence of water can hydrolyze intermediates and quench reagents.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions.[6][7] Staining with appropriate reagents (e.g., UV light, potassium permanganate, or ceric ammonium molybdate) will help visualize the consumption of starting materials and the formation of products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

-

Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Therefore, conducting reactions under an inert atmosphere of nitrogen or argon is often necessary to prevent degradation and ensure optimal yields.

Synthesis of 3-Amino-4-Azaindole Intermediate

While 3-amino-4-azaindole is commercially available, understanding its synthesis provides valuable context. A common approach involves the cyclization of appropriately substituted pyridine derivatives. For instance, a scalable synthesis of a related 6-azaindole system has been reported via an electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines.[8][9][10][11] While the direct synthesis of 3-amino-4-azaindole can be complex, various synthetic routes to the broader azaindole scaffold have been developed, including the Bartoli and Batcho-Leimgruber reactions.[2]

Key Synthetic Strategies for Heterobicyclic Library Generation

The true power of 3-amino-4-azaindole lies in its ability to serve as a versatile precursor for a variety of powerful synthetic transformations, particularly multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more starting materials in a single pot to generate complex products, thereby reducing the number of synthetic steps and purification procedures.[1][12][13][14][15]

The Pictet-Spengler Reaction: Accessing β-Carboline Scaffolds

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of β-carbolines, a structural motif found in numerous biologically active alkaloids.[16][17][18][19][20][21] The reaction involves the condensation of a tryptamine equivalent (in this case, 3-amino-4-azaindole can be considered a vinylogous tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[19][21]

Causality: The reaction is driven by the formation of an electrophilic iminium ion intermediate, which is then attacked by the electron-rich pyrrole ring of the azaindole.[19][21] The choice of acid catalyst is critical; Brønsted acids such as trifluoroacetic acid (TFA) or hydrochloric acid are commonly employed.[19][22]

Workflow Diagram:

Caption: Pictet-Spengler Reaction Workflow.

Detailed Protocol: Synthesis of a 1-Substituted-β-carboline Library

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-amino-4-azaindole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Aldehyde Addition: Add a diverse library of aldehydes (1.1 eq each) to individual reaction vessels.

-

Acid Catalyst: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise to each reaction mixture at 0 °C.

-

Reaction Progression: Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC (e.g., 9:1 DCM/MeOH).

-

Workup: Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude products by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM/MeOH).[7]

-

Characterization: Characterize the purified β-carboline derivatives by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]

Data Presentation:

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-β-carboline | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-β-carboline | 82 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-β-carboline | 90 |

| 4 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-β-carboline | 75 |

The Ugi Multicomponent Reaction: Generating Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][23][24][25] By employing 3-amino-4-azaindole as the amine component, a diverse library of peptidomimetic heterocycles can be readily accessed.

Causality: The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Subsequent intramolecular O- to N-acyl transfer (the Mumm rearrangement) yields the final stable product.[5]

Workflow Diagram:

Caption: Ugi Four-Component Reaction Workflow.

Detailed Protocol: Synthesis of an α-Acylamino Amide Library

-

Reaction Setup: To a vial containing a magnetic stir bar, add 3-amino-4-azaindole (1.0 eq), an aldehyde (1.0 eq), and a carboxylic acid (1.0 eq) in methanol (MeOH, 0.5 M).

-

Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Isocyanide Addition: Add an isocyanide (1.0 eq) to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 24-48 hours. Monitor the reaction by LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by preparative HPLC or flash column chromatography to afford the desired Ugi product.

-

Characterization: Confirm the structure of the purified products using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation:

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Product 1 | 78 |

| 2 | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Product 2 | 85 |

| 3 | Formaldehyde | Propionic Acid | Benzyl isocyanide | Product 3 | 72 |

Post-Ugi Cyclization: Expanding Structural Diversity

A powerful extension of the Ugi reaction involves the use of bifunctional starting materials that can undergo a subsequent intramolecular cyclization.[1] For example, using a carboxylic acid component that also contains a nucleophile can lead to the formation of new heterocyclic rings after the initial Ugi reaction. An "interrupted" Ugi reaction, where the carboxylic acid is replaced by a strong Brønsted or Lewis acid, can also lead to cyclization onto the azaindole ring system.[26]

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or No Product Formation | - Inactive reagents- Presence of water- Incorrect stoichiometry- Insufficient reaction time or temperature | - Use fresh, high-purity reagents.- Use anhydrous solvents and an inert atmosphere.- Carefully measure all reagents.- Monitor the reaction by TLC/LC-MS and adjust conditions as needed. |

| Multiple Side Products | - Competing side reactions- Impure starting materials- Reaction conditions too harsh | - Purify starting materials.- Optimize reaction temperature and time.- Consider a different catalyst or solvent system. |

| Difficult Purification | - Products with similar polarity- Streaking on TLC plate | - Use a different eluent system for column chromatography.- Consider preparative HPLC for challenging separations.- Ensure the crude product is fully dissolved before loading onto the column. |

Conclusion

3-Amino-4-azaindole is a highly valuable and versatile building block for the synthesis of diverse heterobicyclic libraries. Its unique electronic and structural properties make it an ideal starting point for powerful synthetic transformations, particularly multicomponent reactions like the Pictet-Spengler and Ugi reactions. The ability to rapidly generate complex, drug-like scaffolds from simple, readily available starting materials is a significant advantage in modern drug discovery.[1][13] By carefully controlling experimental conditions and employing the robust protocols outlined in this guide, researchers can efficiently explore new chemical space and accelerate the identification of novel therapeutic agents.

References

- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.).

- Multicomponent reactions for the synthesis of heterocycles. (2010). Chemical Society Reviews.

- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Topics in Heterocyclic Chemistry.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (2023). ChemRxiv.

- Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2021). The Journal of Organic Chemistry.

- Synthesis, Characterization and Preliminary Antibacterial Evaluation against Staphylococcus aureus of a New 2,4,5-Tri(hetero)arylimidazole Derivative Based on Azaindole Heterocycle. (2022). Molbank.

- Recent Advances in the Synthesis of β-Carboline Alkaloids. (2019). Molecules.

- A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). (2014). Molecules.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). Molecules.

- Synthesis of β-carboline deriv

- Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.

- Azaindole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (2023).

- Pictet–Spengler reaction. (n.d.). Wikipedia.

- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (2022). LJMU Research Online.

- Ugi reaction. (n.d.). Wikipedia.

- An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. (2008). Tetrahedron Letters.

- Multicomponent synthesis of heterocyclic compounds. (2020).

- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2001). Accounts of Chemical Research.

- The Pictet-Spengler Reaction. (2015). Organic Reactions.

- Exploring Enantioselective Pictet–Spengler Reactions. (2020). Organic Reactions.

- Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2013). Organic Letters.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit

- The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). RSC Medicinal Chemistry.

- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). Molecules.

- Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. (2017). IOSR Journal of Pharmacy and Biological Sciences.

- Azaindole Therapeutic Agents. (2021). Current Medicinal Chemistry.

- Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. (2020). Organic Chemistry Frontiers.

- Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. (2022). ACS Omega.

- The Ugi three-component reaction and its variants. (2021). Organic Chemistry Frontiers.

- Ugi Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2000). Current Organic Chemistry.

- Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters.

- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (2018). ACS Medicinal Chemistry Letters.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (2023). ChemRxiv.

- A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. (2015). Organic & Biomolecular Chemistry.

Sources

- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]

- 18. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 20. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 21. The Pictet-Spengler Reaction [ebrary.net]

- 22. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 25. Ugi Reaction [organic-chemistry.org]

- 26. An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar 7-Hydroxy-4-Azaindole Derivatives

Status: Operational Topic: 7-Hydroxy-4-Azaindole (1H-pyrrolo[3,2-b]pyridin-7-ol) & Derivatives Audience: Medicinal Chemists, Process Chemists, Purification Engineers[1]

System Overview & Chemical Behavior[2][3][4]

The "Enemy": Physicochemical Profile Purifying 7-hydroxy-4-azaindole derivatives is notoriously difficult due to their amphoteric nature and tautomeric volatility .[1] Unlike standard indoles, this scaffold contains:

-

A Basic Center: The pyridine nitrogen at position 4 (H-bond acceptor).[1]

-

An Acidic/Phenolic Center: The hydroxyl group at position 7 (H-bond donor).

-

The Pyrrole NH: A weak H-bond donor.

The Tautomer Trap: In solution, these molecules often exist in equilibrium between the hydroxy-azaindole form and the azaindolinone (lactam-like) tautomer.[1] This duality creates "streaking" (peak tailing) on silica gel because the molecule interacts strongly with acidic silanols via the basic nitrogen while simultaneously hydrogen-bonding via the hydroxyl/carbonyl groups.[1]

Visualizing the Problem (DOT Diagram)

The following diagram illustrates the conflicting interactions that cause purification failure on standard silica.

Caption: Mechanism of retention failure. The dual H-bond donor/acceptor motifs create a "velcro" effect on acidic stationary phases.

Troubleshooting Guides (Ticket-Based Format)

Ticket #101: "My compound streaks from baseline to solvent front on Silica."

Diagnosis: Uncapped silanols on the silica are protonating the N-4 pyridine nitrogen, turning your column into an unintended cation-exchange resin.[1]

Resolution Protocol: The "Ammonia Shift" Do not rely on standard EtOAc/Hexane. You must deactivate the silica.

Step-by-Step:

-

Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexane before loading (optional but recommended for sensitive separations).

-

Mobile Phase Selection: Switch to a DCM/MeOH system with an ammonium modifier.

-

Gradient:

-

Start: 100% DCM.

-

End: 90:9:1 (DCM : MeOH : NH₄OH).[1]

-

Data Table: Mobile Phase Compatibility

| Solvent System | Suitability | Notes |

| Hexane / EtOAc | Poor | Compound likely insoluble or streaks.[1] |

| DCM / MeOH (No modifier) | Moderate | Tailing will occur; yield loss likely.[1] |

| DCM / MeOH / NH₄OH | Excellent | Sharpens peaks; suppresses ionization of N-4. |

| Acetone / Hexane | Good | Surprisingly effective for 7-hydroxy derivatives; less streaking than EtOAc. |

Ticket #102: "Compound precipitates on the Reverse Phase (C18) column."

Diagnosis: 7-hydroxy-4-azaindoles have a "solubility valley" at neutral pH. They are often soluble in highly acidic (protonated) or highly basic (deprotonated) media but crash out when neutral (zwitterionic point).[1]

Resolution Protocol: pH-Controlled Prep-HPLC You must choose a pH that keeps the molecule ionized (soluble) or fully neutral but in a high-organic matrix.[1]

Decision Matrix:

-

Option A: High pH (Recommended for Basic Heterocycles) [1]

-

Buffer: 10 mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

-

Mechanism:[1][2][3][4] Deprotonates the phenol (7-OH) and keeps the pyridine (4-N) neutral.[1] The molecule becomes anionic but remains soluble in water/organic mixes.

-

Column: Ensure your C18 column is "Hybrid" or "pH stable" (e.g., Waters XBridge, Phenomenex Gemini).[1] Standard silica C18 dissolves at pH > 8.

-

-

Option B: Low pH (If High pH fails) [1]

Ticket #103: "I cannot extract the product from the aqueous reaction mixture."

Diagnosis: Due to high polarity (LogP < 1), the compound partitions into the water phase during standard DCM/Water extractions.[1]

Resolution Protocol: The "Salt-Out" & Trituration Avoid liquid-liquid extraction (LLE) if possible.[1]

Workflow:

-

Evaporation: Rotovap the reaction mixture to dryness directly (if solvent is DMF/DMSO, use a lyophilizer or high-vac genevac).

-

Trituration: Add water to the crude residue and sonicate.

-

Organic Wash: Wash the filter cake with Et₂O or cold EtOAc (the product is likely poorly soluble in these, removing non-polar impurities).

Advanced Purification Workflow (Decision Tree)

Use this logic flow to select the optimal method based on crude solubility and scale.

Caption: Decision matrix for selecting purification modality based on solubility profile.

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization instead of chromatography? A: Yes, and it is often preferred for 7-hydroxy derivatives.

-

Solvent A: Ethanol (hot).[1] These derivatives often crystallize upon cooling.

-

Solvent B: Acetonitrile/Water mixtures.[6][7] Dissolve hot in MeCN, add water dropwise until cloudy, then cool.

-

Warning: Avoid Acetone if your derivative has a primary amine, as it may form an imine.[1]

Q: Why does my NMR show broad peaks after purification? A: This is likely due to tautomeric exchange or aggregation .

-

Fix: Run the NMR in DMSO-d6 with a drop of D₂O (to exchange labile protons) or use MeOD.[1] If peaks remain broad, the compound might be a salt (e.g., TFA salt).[1] Treat with NaHCO₃ wash to obtain the free base.

Q: Is HILIC a viable option? A: Absolutely. For highly polar 7-hydroxy-4-azaindoles that elute in the void volume of C18 columns, HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.[1]

-

Conditions: Bare Silica or Amide column.

-

Mobile Phase: Acetonitrile (90%) / Water (10%) with 10mM Ammonium Formate.[1]

-

Elution: Gradient from high organic to lower organic (opposite of Reverse Phase).

References

-

Popowycz, F., et al. (2009).[1] Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. Link[1]

-

Teledyne ISCO. (2022).[1] Purification of Heterocyclic Compounds: Flash Chromatography Guides.Link

-

Waters Corporation. (2023).[1] Strategies for the Separation of Polar Basic Compounds in Reverse Phase LC.Link[1]

-

Adler, M., et al. (2002).[1] Tautomerism and proton transfer in 7-azaindole systems. Journal of Physical Chemistry A. Link[1]

-

Merck (Sigma-Aldrich). (2024). Solvent Properties and Recrystallization Guide for Nitrogen Heterocycles.Link

Sources

- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Azaindoles

Welcome to the technical support center for synthetic methodologies involving 4-azaindoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic substitution on this important scaffold. The inherent electronic properties of the 4-azaindole nucleus—a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring—present unique challenges and opportunities in synthesis.

Temperature is one of the most critical parameters to control in these reactions. It directly influences reaction rate, selectivity, and the stability of both reactants and products. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to temperature optimization.

Frequently Asked Questions & Troubleshooting Guide

Q1: My nucleophilic substitution reaction on a halo-4-azaindole isn't starting at room temperature or with gentle heating. What is the first step to troubleshoot this?

Answer: This is a common issue, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions on the pyridine ring of the 4-azaindole. The activation energy barrier for the formation of the intermediate Meisenheimer complex can be significant.[1]

Causality: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but this is often not sufficient to drive the reaction at low temperatures without strong activation. Elevated temperatures are required to provide the system with enough energy to overcome this kinetic barrier. For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, temperature is crucial for the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps.[2] Reactions run at room temperature often fail to initiate the catalytic cycle.[3]

Troubleshooting Protocol:

-

Confirm Reagent Integrity: Before adjusting the temperature, ensure your reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.[4]

-

Incremental Temperature Increase: Gradually increase the reaction temperature in 10–20 °C increments. A typical starting point for many SNAr and cross-coupling reactions on this scaffold is 80–100 °C.[3][4]

-

Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after each temperature increase.

-

Solvent Choice: Ensure your solvent has a boiling point high enough to accommodate the target temperature. Common high-boiling polar aprotic solvents for these reactions include DMF, DMSO, and dioxane.[3][5]

Q2: I've increased the temperature, and now I'm seeing multiple spots on my TLC, including what looks like decomposition. How do I find the optimal temperature window?

Answer: You've encountered the classic challenge of process optimization: finding the "sweet spot" where the rate of product formation significantly outpaces the rates of side reactions and decomposition. Excessively high temperatures can cause degradation of the starting material, product, or catalyst, leading to the formation of tar and other impurities.[4]

Causality: The 4-azaindole core, while relatively stable, can be susceptible to decomposition under harsh conditions (e.g., very high heat, strong acid/base).[4] Furthermore, catalysts used in cross-coupling reactions have optimal operating temperatures, beyond which they may decompose or lose activity. Side reactions, such as dimerization or reaction with the solvent, can also become more prevalent at higher temperatures.[1]

Workflow for Identifying the Optimal Temperature Window:

Caption: Workflow for systematic temperature optimization.

Experimental Protocol: Temperature Screening

-

Setup: In a multi-well reaction block or several parallel flasks, set up identical reactions.

-

Temperature Gradient: Assign a different temperature to each reaction vessel (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

-

Time-Course Monitoring: At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction. Quench and analyze by TLC or LC-MS.

-

Analysis: Compare the consumption of starting material, formation of the desired product, and the emergence of impurity spots across the different temperatures and time points. This will reveal the temperature at which the reaction proceeds cleanly and efficiently.

Q3: How does my choice of nucleophile and solvent affect the optimal reaction temperature?